molecular formula C20H23N5O5S B2508727 ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 852153-82-3

ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No.: B2508727
CAS No.: 852153-82-3
M. Wt: 445.49
InChI Key: ARSGWEAMUHEDJW-UHFFFAOYSA-N
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Description

Ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a useful research compound. Its molecular formula is C20H23N5O5S and its molecular weight is 445.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is involved in the synthesis of various complex organic compounds. For instance, its derivatives have been used in the efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, which are important in organic synthesis and pharmaceutical applications (Sun, Huang, & Ding, 2010).

Antitumor Activities

Several derivatives of this compound have shown promising antitumor activities. For example, specific derivatives have been synthesized and evaluated for their in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines, showing high potency compared to standard antitumor drugs (Gomha, Muhammad, & Edrees, 2017). Another study synthesized enantiomers of a similar compound and found them to have selective antitumor activities, contributing to research in cancer treatment (Xiong Jing, 2011).

Enzymatic Activity

Compounds derived from this compound have been explored for their enzymatic activity. Some derivatives significantly increased the reactivity of specific enzymes, such as cellobiase, highlighting their potential in biochemical research and industrial applications (Abd & Awas, 2008).

Biological Activities

The compound and its derivatives have been studied for their cytotoxic and antimicrobial activities. Certain derivatives displayed high cytotoxic activity against specific cancer cell lines and potent antimicrobial activity against bacterial strains, indicating their potential in developing new therapeutic agents (Mirzayi et al., 2021).

Antioxidant Properties

Some derivatives of this compound have demonstrated antioxidant abilities, indicating their potential use in addressing oxidative stress-related conditions (Šermukšnytė et al., 2022).

Theoretical Characterization and Molecular Docking Studies

In addition to experimental studies, theoretical characterizations and molecular docking studies of derivatives have been conducted. These studies provide insights into the molecular properties and potential biological interactions of these compounds, contributing to their rational design and application in various fields (Karayel, 2021).

Properties

IUPAC Name

ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5S/c1-4-29-15-8-6-14(7-9-15)25-16(10-13-11-17(26)22-19(28)21-13)23-24-20(25)31-12(3)18(27)30-5-2/h6-9,11-12H,4-5,10H2,1-3H3,(H2,21,22,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSGWEAMUHEDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SC(C)C(=O)OCC)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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